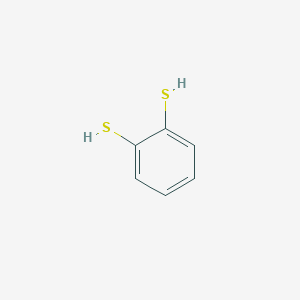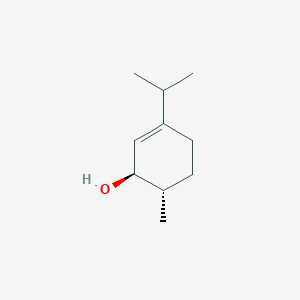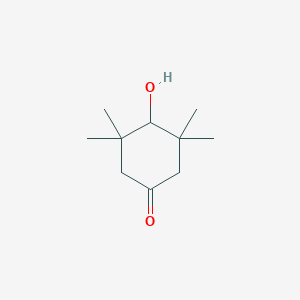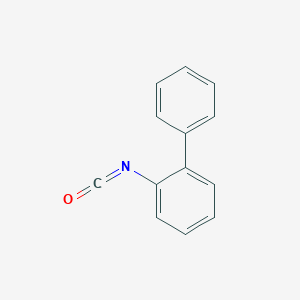
2-Biphenylyl isocyanate
説明
2-Biphenylyl isocyanate is a chemical compound that is part of the isocyanate family, which are known for their reactivity and are widely used in the synthesis of various organic compounds. Isocyanates typically react with alcohols to form urethanes and with amines to form ureas. The specific structure and reactivity of 2-biphenylyl isocyanate allow it to participate in a range of chemical reactions, making it a valuable compound in organic synthesis.
Synthesis Analysis
The synthesis of phenyl isocyanate derivatives can be achieved through several methods. A phosgene-free approach for the synthesis of phenyl isocyanate (PI) has been developed using the heterogeneous catalytic decomposition of methyl N-phenyl carbamate (MPC) over a Bi2O3 catalyst . This method is environmentally friendly and cost-effective, avoiding the use of toxic phosgene. The Bi2O3 catalyst prepared by direct calcination of bismuth (III) nitrate pentahydrate at 723 K in air for 4 h gives the best activity, with an optimal conversion of MPC and the yield of PI being 86.2% and 78.5%, respectively .
Molecular Structure Analysis
The molecular structure of isocyanate compounds can be quite complex. For instance, the crystal structure of 2-isocyano-4-methylphenyl diphenylacetate, a related isocyanate compound, was determined to have a C≡N bond length of 1.164 (2) Å . The angle between the OCO and 2-isocyano-4-methylphenyl planes is 69.10 (16)°, indicating the non-planar nature of the molecule. Molecules are linked via hydrogen bonds, forming one-dimensional arrays .
Chemical Reactions Analysis
Isocyanates are versatile reagents in organic synthesis. For example, 2-nitrophenyl isocyanide has been used as a convertible isocyanide in the efficient synthesis of a fused gamma-lactam beta-lactone bicycle, demonstrating its feasibility and applicability in complex molecule construction . Additionally, phenyl isocyanate can undergo reductive dimerization by divalent samarium complex to form a bimetallic complex . The reaction between furan- or thiophene-2-carbonyl chloride, isocyanides, and dialkyl acetylenedicarboxylates can lead to the multicomponent synthesis of highly functionalized bifurans and thiophen-2-ylfurans .
Physical and Chemical Properties Analysis
The physical and chemical properties of isocyanates are influenced by their molecular structure. The reactivity of isocyanates like 2-biphenylyl isocyanate is high due to the presence of the isocyanate group, which is highly electrophilic. This reactivity is exploited in various chemical reactions, such as the formation of carbene complexes , the synthesis of N-(alkoxycarbonyl)indoles , and the Lossen rearrangement to synthesize hydroxamic acids and ureas from carboxylic acids . The insertion of phenyl isothiocyanate into a P-P bond of a nickel-substituted bicyclo[1.1.0]tetraphosphabutane has also been reported, showcasing the diverse reactivity of isocyanate compounds .
科学的研究の応用
Application 1: Synthesis of 2-bromophenanthridone
- Summary of the Application: 2-Biphenylyl isocyanate is used in the synthesis of 2-bromophenanthridone .
- Results or Outcomes: The source does not provide specific results or outcomes for this application .
Application 2: Production of Bio-based Isocyanates
- Summary of the Application: There is ongoing research into the production of isocyanate compounds directly from biomass, which includes 2-Biphenylyl isocyanate .
- Methods of Application: Various methods are being explored for the synthesis of bio-derived isocyanates . The specific methods for 2-Biphenylyl isocyanate are not detailed in the source.
- Results or Outcomes: The source does not provide specific results or outcomes for this application .
Application 3: Synthesis of 2-Nitro-6 (5H)-phenanthridinone
- Summary of the Application: 2-Biphenylyl isocyanate is used in the synthesis of 2-Nitro-6 (5H)-phenanthridinone .
- Results or Outcomes: The source does not provide specific results or outcomes for this application .
Application 4: Production of Polyurethanes
- Summary of the Application: Isocyanates, including 2-Biphenylyl isocyanate, are used in the production of polyurethanes .
- Methods of Application: Isocyanates react with compounds containing alcohol groups to form urethane linkages, which are the basis of polyurethane polymers .
- Results or Outcomes: The source does not provide specific results or outcomes for this application .
Application 5: Synthesis of 2-Nitro-6 (5H)-phenanthridinone
- Summary of the Application: 2-Biphenylyl isocyanate is used in the synthesis of 2-Nitro-6 (5H)-phenanthridinone .
- Results or Outcomes: The source does not provide specific results or outcomes for this application .
Application 6: Production of Polyurethanes
- Summary of the Application: Isocyanates, including 2-Biphenylyl isocyanate, are used in the production of polyurethanes .
- Methods of Application: Isocyanates react with compounds containing alcohol groups to form urethane linkages, which are the basis of polyurethane polymers .
- Results or Outcomes: The source does not provide specific results or outcomes for this application .
Safety And Hazards
特性
IUPAC Name |
1-isocyanato-2-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c15-10-14-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHUGFJSEJSCGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30278533 | |
| Record name | 2-Biphenylyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30278533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Biphenylyl isocyanate | |
CAS RN |
17337-13-2 | |
| Record name | 2-Biphenyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17337-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 8076 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017337132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17337-13-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8076 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Biphenylyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30278533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Pyrimido[5,4-e][1,2,4]triazin-5-amine](/img/structure/B97133.png)

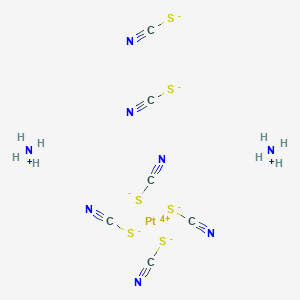
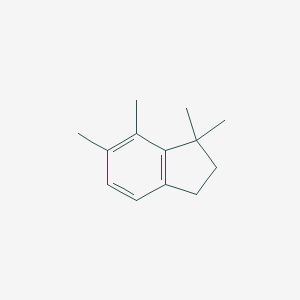
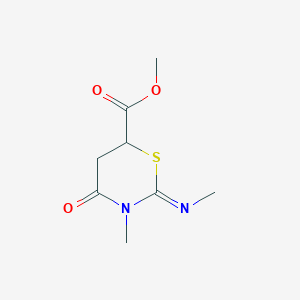
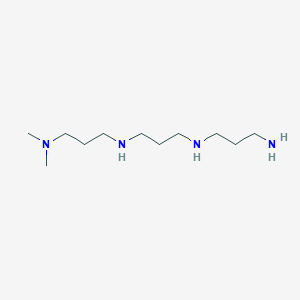
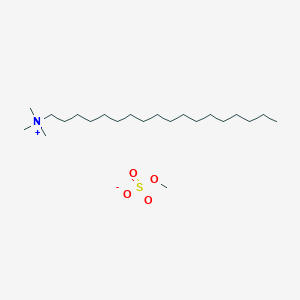
![4-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B97152.png)
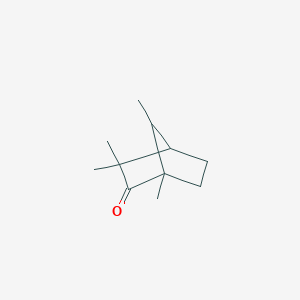
![Benzo[b]thiophen-4-amine](/img/structure/B97154.png)
